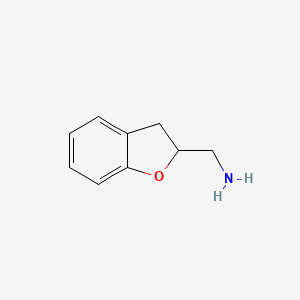

(2,3-Dihydrobenzofuran-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSZCAHOMXPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274884 | |

| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21214-11-9 | |

| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,3-Dihydrobenzofuran-2-yl)methanamine: A Technical Guide to its Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3][4] Understanding the fundamental physicochemical properties of the core molecule—namely its basicity (pKa), lipophilicity (logP), and solubility—is critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and a contextual framework for their importance in the drug discovery process.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Method | Source |

| Molecular Formula | C₉H₁₁NO | - | [5][6] |

| Molecular Weight | 149.19 g/mol | - | [5][6] |

| pKa (Basicity) | Not Experimentally Reported | - | - |

| Estimated: 9-10 | Based on typical primary aliphatic amines.[7] | - | |

| logP (Octanol/Water) | 1.1 | Computed (XLogP3) | [5] |

| Aqueous Solubility | Not Experimentally Reported | - | - |

Note: The estimated pKa is based on the typical range for primary amines.[7] Experimental verification is strongly recommended using the protocols outlined in this guide.

Importance in Drug Development

The physicochemical properties outlined above are critical predictors of a molecule's behavior in biological systems. Their interplay governs the journey of a potential drug from administration to its target site.

Experimental Protocols

Accurate experimental determination of pKa, logP, and solubility is essential. The following sections detail standardized protocols for these measurements.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the dissociation constant (pKa) of ionizable compounds.[7]

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the ionic strength of the solution is constant by adding a background electrolyte like KCl.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and use a calibrated burette to add the titrant.

-

Titration: For an amine (a base), the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. More accurate values can be obtained by calculating the first derivative of the curve (dpH/dV) to precisely locate the equivalence point.

logP Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the octanol-water partition coefficient (logP).[8][9] It directly measures the partitioning of a compound between two immiscible phases.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[9]

-

Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase.

-

Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility by Thermodynamic Shake-Flask Method

Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is a crucial parameter for drug development.[11][12]

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. This ensures that a saturated solution is formed with undissolved solid remaining.[11][13]

-

Solvent Addition: Add a precise volume of the aqueous solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

-

Equilibration: Seal the vial and agitate it in a thermomixer or on a shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][13]

-

Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle.

-

Separation: Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS/MS.[10][13]

-

Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Biological Context and Derivatives

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry.[14] Numerous derivatives have been synthesized and evaluated for a wide range of biological activities. These studies underscore the importance of the core structure as a starting point for developing potent and selective therapeutic agents.

-

Anti-Cancer Activity: Certain benzofuran derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[1][15]

-

Anti-Inflammatory Effects: A series of 2,3-dihydrobenzofuran-2-ones showed powerful anti-inflammatory properties by inhibiting prostaglandin synthesis.[3]

-

Anti-Alzheimer's Disease Agents: Derivatives have been synthesized that exhibit dual inhibitory activity against cholinesterase and β-secretase, key targets in Alzheimer's disease.[2]

-

Bromodomain Inhibitors: The dihydrobenzofuran core has been used to develop highly potent and selective inhibitors of the second bromodomain (BD2) of the BET family of proteins, which are targets in oncology and immunology.[16]

The basic properties detailed in this guide are fundamental to optimizing these derivatives. For example, modulating logP can improve cell permeability and reduce off-target toxicity, while ensuring adequate aqueous solubility is critical for achieving sufficient bioavailability for oral administration.[12]

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemical substances.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 21214-11-9 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine: Chemical Structure, Nomenclature, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic amine built on the privileged 2,3-dihydrobenzofuran scaffold. This scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles predicted data and information from closely related analogs to offer a robust profile. Furthermore, a plausible synthetic route and a detailed experimental protocol for assessing its biological activity at the serotonin 2C receptor—a likely target based on analog studies—are presented. This document aims to serve as a foundational resource for researchers interested in the potential of this compound in drug discovery and development.

Chemical Structure and Nomenclature

The defining feature of this compound is a bicyclic system where a benzene ring is fused to a dihydrofuran ring. A methylamine group is attached to the C2 position of the dihydrofuran ring.

Chemical Structure:

Systematic Nomenclature:

Synonyms:

-

2-Aminomethyl-2,3-dihydrobenzofuran

-

C-(2,3-Dihydro-benzofuran-2-yl)-methylamine[1]

Physicochemical Properties

| Property | Value (Predicted for Target Molecule) | Value (Experimental for 2,3-Dihydrobenzofuran) | Significance in Drug Development |

| Molecular Formula | C₉H₁₁NO | C₈H₈O | Foundational for molecular weight calculation and elemental analysis. |

| Molecular Weight | 149.19 g/mol [1] | 120.15 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | 1.1[1] | 2.1 | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |

| Hydrogen Bond Donors | 1 | 0 | The aminomethyl group can donate hydrogen bonds, influencing solubility and receptor interactions. |

| Hydrogen Bond Acceptors | 2 | 1 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target binding. |

| Rotatable Bond Count | 2 | 0 | Relates to conformational flexibility, which can impact receptor binding affinity and selectivity. |

| Boiling Point | Not available | 188-189 °C[3] | Relevant for purification and formulation processes. |

| Density | Not available | 1.065 g/mL at 25 °C[4] | Important for formulation and manufacturing. |

| Refractive Index | Not available | n20/D 1.549[4] | A physical constant used for identification and purity assessment. |

| Solubility | Not available | Soluble in alcohol, chloroform, diethyl ether[4] | Crucial for formulation, bioavailability, and designing in vitro assays. The amine group is expected to increase aqueous solubility, especially at lower pH. |

Spectroscopic Data

Detailed experimental spectra for this compound are not available. The following represents predicted ¹H NMR data and typical spectroscopic characteristics for the 2,3-dihydrobenzofuran scaffold.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (300 MHz, DMSO-d₆): δ 7.17 (d, 1H), 7.05 (t, 1H), 6.78 (t, 1H), 6.72 (d, 1H), 4.65-4.74 (m, 1H), 3.18 (dd, 1H), 2.96 (dd, 1H), 2.76 (d, 2H).

3.2. Infrared (IR) Spectroscopy

An experimental IR spectrum would be expected to show characteristic peaks for:

-

N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).

-

C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

-

C-O stretch (ether): Around 1200-1250 cm⁻¹.

-

C-N stretch: Around 1020-1250 cm⁻¹.

3.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 149. A prominent fragment would likely be observed at m/z = 119, corresponding to the loss of the aminomethyl group (CH₂NH₂).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established methods for preparing 2,3-dihydrobenzofurans and reducing nitrile or amide functionalities.

4.1. Proposed Synthetic Pathway

A common strategy involves the synthesis of a 2,3-dihydrobenzofuran-2-carboxamide or -carbonitrile intermediate, followed by reduction to the target amine.

References

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS: 21214-11-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-2-yl)methanamine, with the CAS number 21214-11-9, is a heterocyclic organic compound built upon a 2,3-dihydrobenzofuran core. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs. Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties are sourced from publicly available databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 21214-11-9 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine | [1] |

| Synonyms | 2-Aminomethyl-2,3-dihydrobenzofuran, 2,3-Dihydro-1-benzofuran-2-ylmethanamine, C-(2,3-Dihydro-benzofuran-2-yl)-methylamine | [1] |

| Canonical SMILES | C1C(OC2=CC=CC=C21)CN | [1] |

| InChI Key | ASPSZCAHOMXPBE-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from readily available phenylacetic acid derivatives. A key strategy involves the formation of an oxazole intermediate, which is subsequently cleaved and cyclized to yield the desired dihydrobenzofuran structure.[2]

General Synthetic Scheme

A plausible synthetic route, based on related literature, is outlined below.[2] This pathway involves the initial formation of an oxazole-4-carboxylate from an ortho-substituted phenylacetic acid, followed by reduction and cyclization.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol (Proposed)

Based on a novel synthesis of benzofuran-2-yl-methanamine derivatives, the following is a proposed experimental protocol for the synthesis of this compound.[2]

Step 1: Synthesis of Methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate

-

To a solution of o-methoxyphenylacetic acid in a suitable aprotic solvent (e.g., THF), add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature until activation is complete.

-

Add methyl 2-isocyanoacetate to the reaction mixture and continue stirring at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate.

Step 2: Synthesis of this compound

-

Reflux the methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate obtained in the previous step in a solution of hydrobromic acid (HBr) in acetic acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) until pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Note: This is a proposed protocol based on the synthesis of related compounds. Optimization of reaction conditions and purification methods may be necessary.

Analytical Data

| Data Type | Observed Signals (for a related compound) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.46–7.41 (m, 2H), 7.39–7.32 (m, 2H) |

Biological Activity and Potential Applications

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in numerous biologically active molecules. While specific biological data for this compound is limited, its derivatives have been investigated for various therapeutic applications.

Inhibition of YAP-TEAD Protein-Protein Interaction

Derivatives of this compound have been synthesized and evaluated as inhibitors of the YAP-TEAD protein-protein interaction.[3][4] The Hippo signaling pathway, which culminates in the activation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a critical regulator of organ size and is often dysregulated in cancer. Inhibition of the YAP-TEAD interaction is therefore a promising strategy for cancer therapy.

Caption: Inhibition of YAP-TEAD Interaction.

The development of small molecules based on the this compound scaffold that can disrupt this critical protein-protein interaction represents a significant area of research in oncology.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental and biological data for the parent compound are not extensively documented in publicly accessible literature, the synthetic routes and the biological activities of its derivatives highlight the importance of the 2,3-dihydrobenzofuran scaffold. This technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this compound and its analogues, particularly in the context of developing novel therapeutics targeting protein-protein interactions in cancer and other diseases. Further research is warranted to fully elucidate the properties and potential of this compound.

References

Spectroscopic Data of (2,3-Dihydrobenzofuran-2-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-Dihydrobenzofuran-2-yl)methanamine. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide presents a combination of key identifiers and predicted spectroscopic data based on the analysis of its structural components. The information is intended to support researchers in the identification, characterization, and quality control of this compound.

Compound Identification

| Parameter | Value |

| IUPAC Name | (2,3-Dihydro-1-benzofuran-2-yl)methanamine |

| CAS Number | 21214-11-9 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Canonical SMILES | C1C(OC2=CC=CC=C21)CN |

| InChI Key | ASPSZCAHOMXPBE-UHFFFAOYSA-N |

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the dihydrobenzofuran and aminomethyl functional groups.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 6.80 | m | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~ 4.80 - 4.60 | m | 1H | Methine proton (H-2) |

| ~ 3.30 - 3.10 | dd | 1H | Methylene proton (H-3a) |

| ~ 2.90 - 2.70 | dd | 1H | Methylene proton (H-3b) |

| ~ 3.00 - 2.80 | m | 2H | Methylene protons (-CH₂NH₂) |

| ~ 1.50 | br s | 2H | Amine protons (-NH₂) |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~ 159.0 | Quaternary | C-7a |

| ~ 128.0 - 120.0 | CH | Aromatic CH carbons |

| ~ 125.0 | Quaternary | C-3a |

| ~ 110.0 | CH | Aromatic CH carbon |

| ~ 80.0 | CH | C-2 |

| ~ 45.0 | CH₂ | -CH₂NH₂ |

| ~ 30.0 | CH₂ | C-3 |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular ion) |

| 132 | [M - NH₃]⁺ |

| 120 | [M - CH₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch |

| 1100 - 1000 | Strong | C-N stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

(2,3-Dihydrobenzofuran-2-yl)methanamine molecular weight and formula

An In-Depth Overview for Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-2-yl)methanamine, a heterocyclic compound belonging to the dihydrobenzofuran class. Dihydrobenzofuran derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document details the molecule's core physicochemical properties, potential therapeutic applications, and relevant experimental methodologies for its synthesis and evaluation. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a primary amine derivative of the dihydrobenzofuran core. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [2][3][4] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine | [2] |

| CAS Number | 21214-11-9 | [3][4] |

| Exact Mass | 149.084063974 Da | [2] |

| Synonyms | C-(2,3-Dihydro-benzofuran-2-yl)-methylamine | [2][4] |

Biological Significance & Therapeutic Potential

The benzofuran and dihydrobenzofuran scaffolds are prevalent in numerous natural products and synthetic compounds with significant biological activity.[1] Derivatives have been investigated for anti-inflammatory, anti-tumor, antimicrobial, and antiviral properties.[1][5][6]

Of particular interest to neuropharmacology, certain benzofuran derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[7] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine. Its inhibition is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's disease.[7] While the specific activity of this compound is not extensively documented in the provided results, its structural similarity to known MAO-B inhibitors makes this a primary pathway of interest for investigation.

The inhibition of MAO-B by a therapeutic agent prevents the breakdown of dopamine in the brain, thereby increasing dopaminergic signaling. This mechanism helps alleviate the motor symptoms associated with Parkinson's disease.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections outline representative protocols relevant to this compound.

The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols. A common approach is the palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which offers excellent control and functional group tolerance.[8]

Protocol: Pd-Catalyzed Intramolecular Cyclization

-

Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the o-bromophenol substrate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., TY-Phos, 0.10 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent and Reagent Addition : Add a degassed solvent, such as toluene or dioxane. Introduce the corresponding diene (1.5 eq) via syringe.

-

Reaction Conditions : Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.[8]

Note: The synthesis of this compound would require subsequent functional group manipulation of the cyclized product to introduce the aminomethyl group.

To evaluate the therapeutic potential of the title compound, an in vitro enzyme inhibition assay is essential. This protocol describes a common method for determining the inhibitory potency (IC₅₀) against hMAO-B.

Protocol: Fluorometric hMAO-B Inhibition Assay

-

Reagent Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute this stock in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to create a range of test concentrations. Recombinant human MAO-B enzyme, a substrate (e.g., kynuramine), and a reference inhibitor (e.g., deprenyl) are also prepared in the assay buffer.

-

Assay Procedure : In a 96-well microplate, add 20 µL of the test compound dilution or reference inhibitor. Add 100 µL of the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.

-

Initiation of Reaction : Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate.

-

Signal Detection : Incubate the plate at 37 °C for 30-60 minutes. The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Stop the reaction by adding a basic solution (e.g., 2N NaOH).

-

Data Analysis : Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm). Calculate the percent inhibition for each concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.[7]

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, CAS No. 21214-11-9 - iChemical [ichemical.com]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and History of Dihydrobenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a fused benzene and dihydrofuran ring, is a cornerstone in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Its prevalence in a vast array of biologically active molecules, from potent pharmaceuticals to complex natural products, underscores its significance as a "privileged structure." This technical guide provides a comprehensive overview of the discovery and historical development of dihydrobenzofuran compounds, detailing the evolution of synthetic methodologies and their journey from natural sources to clinical applications.

Early Discoveries and the Dawn of Dihydrobenzofuran Chemistry

The story of dihydrobenzofurans is intrinsically linked to the broader history of benzofuran chemistry. While the aromatic benzofuran ring was first synthesized by William Henry Perkin in 1870, the early history of its saturated counterpart, 2,3-dihydrobenzofuran (often referred to by its trivial name, coumaran), is less definitively documented in a single seminal report. Early synthetic efforts in the late 19th and early 20th centuries focused on the construction of this heterocyclic system through various intramolecular cyclization strategies.

One of the foundational methods for the synthesis of the dihydrobenzofuran core involves the intramolecular cyclization of appropriately substituted phenols. A classic approach, developed in the early 20th century, is the dehydration of o-hydroxy-β-phenylethyl alcohol derivatives. This acid-catalyzed reaction proceeds via the formation of a carbocation on the ethyl side chain, which is then trapped by the nucleophilic phenolic hydroxyl group to form the dihydrofuran ring.

Another early and conceptually important route is the intramolecular Williamson ether synthesis, involving the cyclization of an o-(β-haloethyl)phenol under basic conditions. The phenoxide, acting as a nucleophile, displaces the halide on the ethyl side chain to forge the ether linkage and complete the five-membered ring.

While a single "discoverer" of the 2,3-dihydrobenzofuran core is not readily apparent from the historical literature, these early synthetic explorations laid the groundwork for the extensive and diverse chemistry of this important heterocyclic system.

The discovery of dihydrobenzofuran moieties in natural products followed the development of these initial synthetic methods. The structural elucidation of complex natural products in the mid-20th century, aided by advancements in spectroscopic techniques, began to reveal the widespread occurrence of the 2,3-dihydrobenzofuran skeleton in a variety of plant- and fungi-derived compounds. These natural products, exhibiting a wide range of biological activities, sparked significant interest in the synthesis and medicinal chemistry of the dihydrobenzofuran core.[1]

Evolution of Synthetic Methodologies

The synthesis of dihydrobenzofuran derivatives has evolved significantly from the classical methods of the early 20th century. Modern approaches offer greater efficiency, stereocontrol, and functional group tolerance, enabling the construction of highly complex and diverse molecular architectures.

Classical Synthetic Approaches

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a mainstay for the synthesis of o-allylphenols, which are key intermediates for dihydrobenzofuran synthesis.[2][3] The thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether proceeds through a concerted[4][4]-sigmatropic shift to afford the corresponding o-allylphenol. Subsequent intramolecular cyclization, often acid-catalyzed, of the o-allylphenol yields the 2,3-dihydrobenzofuran ring.[2]

Logical Relationship of the Claisen Rearrangement Route

References

The Benzofuran Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products with diverse and potent biological activities has spurred extensive research into the synthesis and therapeutic application of novel benzofuran derivatives.[3][4] This versatile core structure has demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, establishing it as a "privileged scaffold" in the pursuit of new therapeutic agents.[5][6] This technical guide provides a comprehensive overview of the biological significance of the benzofuran moiety in drug discovery, with a focus on its mechanisms of action, structure-activity relationships (SAR), and its role in clinically approved drugs and ongoing research.

Pharmacological Activities and Mechanisms of Action

Benzofuran derivatives have been shown to modulate a wide range of biological targets, leading to their diverse therapeutic applications. The following sections detail the key pharmacological activities and the underlying molecular mechanisms.

Anticancer Activity

The benzofuran nucleus is a key structural motif in a number of anticancer agents, exhibiting cytotoxicity against a broad spectrum of human cancer cell lines.[1][7] The anticancer mechanisms of benzofuran derivatives are multifaceted and often involve the disruption of fundamental cellular processes critical for tumor growth and survival.

1. Inhibition of Tubulin Polymerization: A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with microtubule dynamics.[8] Microtubules, essential components of the cytoskeleton and the mitotic spindle, are a validated target for cancer therapy. These benzofuran compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

2. Kinase Inhibition: Many benzofuran-based small molecules mediate their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] Key kinase targets for benzofuran derivatives include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a critical strategy in cancer therapy. Certain benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors, thereby blocking the formation of new blood vessels that supply tumors with essential nutrients.[9]

-

mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Novel benzofuran derivatives have been developed as inhibitors of the mTOR pathway, demonstrating significant cytotoxicity against various cancer cell lines.[10][11]

-

Other Kinases: Benzofuran derivatives have also been shown to inhibit other kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), Src kinase, and components of the RAS/RAF/MEK/ERK signaling pathway.[5][12]

3. Epigenetic Modulation: Emerging research has highlighted the role of benzofuran derivatives as epigenetic modulators. For instance, novel benzofuran compounds have been designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in transcriptional regulation and overexpressed in various cancers.[13] Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

Signaling Pathway for Benzofuran Derivatives as Anticancer Agents (Tubulin and Kinase Inhibition):

Caption: Anticancer mechanisms of benzofuran derivatives.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Benzofuran derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic microorganisms.[4][14]

The antimicrobial efficacy of benzofuran compounds is often influenced by the nature and position of substituents on the benzofuran skeleton.[6] For example, the presence of hydroxyl groups and certain aryl substituents at specific positions can significantly enhance antibacterial activity.[14] Some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[14] The hybridization of the benzofuran scaffold with other heterocyclic moieties, such as thiazole, oxadiazole, and pyrazole, has also yielded compounds with potent and broad-spectrum antimicrobial activity.[14]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzofuran and its derivatives have demonstrated significant anti-inflammatory properties.[15][16]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[17][18] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[17][19] By inhibiting these pathways, benzofuran derivatives can effectively suppress the inflammatory response.

Signaling Pathway for Benzofuran Derivatives as Anti-inflammatory Agents:

Caption: Anti-inflammatory mechanism of benzofuran derivatives.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to public health. Benzofuran derivatives have shown considerable promise as neuroprotective agents.[20][21] Their neuroprotective effects are attributed to several mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of specific neuronal signaling pathways.[20][22]

Some benzofuran compounds have been shown to protect neurons from excitotoxicity, a pathological process involving the overactivation of glutamate receptors.[20][23] For example, certain benzofuran-type stilbenes have demonstrated neuroprotective activity by mediating the metabotropic glutamate receptor 1 (mGluR1) pathway.[19][24] Additionally, the antioxidant properties of benzofurans help to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[20][22]

Benzofuran-Containing Approved Drugs

The therapeutic potential of the benzofuran scaffold is underscored by its presence in several clinically approved drugs.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Amiodarone | Antiarrhythmic | Blocks potassium, sodium, and calcium channels; also has alpha- and beta-adrenergic blocking properties.[5][9][20][25][26] |

| Darifenacin | Antimuscarinic | Selective antagonist of the M3 muscarinic acetylcholine receptor, primarily responsible for bladder muscle contractions.[1][14][21][23][27] |

| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[2][3][15][22][28] |

| Saprisartan | Antihypertensive | Angiotensin II receptor antagonist.[7] |

| Benzbromarone | Uricosuric | Inhibits the renal tubular reabsorption of uric acid.[7] |

| Griseofulvin | Antifungal | Binds to tubulin, disrupting microtubule function and inhibiting fungal mitosis.[7] |

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring. The following tables summarize some of the quantitative SAR data for various benzofuran derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 16b | 3-methylbenzofuran with p-methoxy group | A549 (Lung) | 1.48 | [7][12] |

| 32a | Benzofuran with methylthiazole | HePG2 (Liver) | 8.49-16.72 | [7] |

| 14c | Benzofuran-oxadiazole with bromo group | HCT116 (Colon) | 3.27 | [7] |

| 33d | Benzofuran-chalcone derivative | A-375 (Melanoma) | 4.15 | [12] |

| 33d | Benzofuran-chalcone derivative | MCF-7 (Breast) | 3.22 | [12] |

| 33d | Benzofuran-chalcone derivative | A-549 (Lung) | 2.74 | [12] |

| 17i | Benzofuran derivative (LSD1 inhibitor) | MCF-7 (Breast) | 2.90 | [13] |

| 17i | Benzofuran derivative (LSD1 inhibitor) | H460 (Lung) | 2.06 | [13] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 1 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [29] |

| 1 | Aza-benzofuran | Staphylococcus aureus | 12.5 | [29] |

| 2 | Aza-benzofuran | Staphylococcus aureus | 25 | [29] |

| 5 | Oxa-benzofuran | Penicillium italicum | 12.5 | [29] |

| 6 | Oxa-benzofuran | Colletotrichum musae | 12.5-25 | [29] |

Experimental Protocols for Key Assays

A comprehensive understanding of the biological activity of benzofuran derivatives relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[30][31]

-

Compound Addition: Treat the cells with serial dilutions of the benzofuran derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[32]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[30][31]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][30]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the benzofuran derivatives.[8][33]

-

Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).[8]

-

Polymerization Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[33]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the curves of treated samples to the vehicle control.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2 (e.g., a synthetic peptide). Prepare serial dilutions of the benzofuran derivatives.[16][29][34]

-

Kinase Reaction: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).[35]

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using a luminescence-based assay (e.g., Kinase-Glo™).[16][36]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LSD1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1.

Protocol:

-

Reagent Preparation: Prepare an assay buffer, a solution of recombinant LSD1 enzyme, and a substrate (e.g., a di-methylated histone H3 peptide). Prepare serial dilutions of the benzofuran derivatives.[4][37]

-

Enzymatic Reaction: In a 96-well plate, incubate the LSD1 enzyme with the test compounds. Initiate the reaction by adding the substrate.[38][39]

-

Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂), which can be detected using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal. For example, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex Red to produce the highly fluorescent resorufin.[37][40]

-

Data Analysis: Measure the fluorescence or absorbance and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The benzofuran scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its continued importance in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that the therapeutic potential of benzofuran-based compounds can be finely tuned through targeted chemical modifications.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex benzofuran libraries for high-throughput screening. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of advanced computational techniques, such as molecular docking and virtual screening, will accelerate the discovery of new lead compounds. The continued investigation of the benzofuran moiety holds immense promise for the development of the next generation of therapeutic agents to address a wide range of unmet medical needs.

References

- 1. Darifenacin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilazodone (Viibryd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Articles [globalrx.com]

- 15. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Amiodarone - Wikipedia [en.wikipedia.org]

- 21. drugs.com [drugs.com]

- 22. reallifepharmacology.com [reallifepharmacology.com]

- 23. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 24. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 26. litfl.com [litfl.com]

- 27. Articles [globalrx.com]

- 28. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. atcc.org [atcc.org]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bpsbioscience.com [bpsbioscience.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. bpsbioscience.com [bpsbioscience.com]

- 37. benchchem.com [benchchem.com]

- 38. cdn.caymanchem.com [cdn.caymanchem.com]

- 39. LSD1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

- 40. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

(2,3-Dihydrobenzofuran-2-yl)methanamine: A Privileged Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (2,3-dihydrobenzofuran-2-yl)methanamine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and role in modulating key signaling pathways. Detailed experimental protocols for the synthesis of the core structure and its derivatives, as well as for their biological evaluation, are presented. Furthermore, this guide summarizes key quantitative structure-activity relationship (QSAR) data and visualizes relevant signaling pathways to facilitate a deeper understanding of this important chemical scaffold.

Introduction to the this compound Scaffold

This compound is a bicyclic heterocyclic compound featuring a dihydrobenzofuran ring system with a methylamine substituent at the 2-position. This "privileged structure" is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Its conformational rigidity, combined with the presence of a basic amino group and an ether oxygen, allows for diverse interactions with various biological targets. This has led to the exploration of its derivatives as potential anticancer, anti-inflammatory, neuroprotective, and antiviral agents.[2][3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and pharmacological profiles.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core can be achieved through several synthetic routes, often involving the formation of the dihydrobenzofuran ring followed by the introduction or modification of the aminomethyl side chain.

General Synthesis of the Core Scaffold

A common strategy for the synthesis of this compound involves the reduction of 2,3-dihydrobenzofuran-2-carbonitrile. This precursor can be synthesized from salicylaldehyde through a multi-step process.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile

-

To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents) and 2-bromoacetonitrile (1.2 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2,3-dihydrobenzofuran-2-carbonitrile.

Step 2: Reduction of 2,3-Dihydrobenzofuran-2-carbonitrile

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dihydrobenzofuran-2-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis of Derivatives

The synthesis of derivatives often involves modifications at the amine, the aromatic ring, or the dihydrofuran ring. A general workflow for the synthesis of various derivatives is depicted below.

Caption: General synthetic workflow for bioactive this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of compounds incorporating this scaffold. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Biological Activity | IC50/GI50 (µM) | Reference |

| Compound 1 | A549 (Lung) | Cytotoxicity | 1.48 | [3] |

| Compound 2 | HCT116 (Colon) | Cytotoxicity | 3.27 | [3] |

| Compound 3 | HeLa (Cervical) | Cytotoxicity | 0.082 | [3] |

| Compound 4 | A549 (Lung) | Cytotoxicity | 13.49 | [5] |

| Compound 5 | HeLa (Cervical) | Cytotoxicity | 17.52 | [5] |

| Compound 35 | ACHN (Renal) | Growth Inhibition | 2.74 | [6] |

| Compound 35 | HCT15 (Colon) | Growth Inhibition | 2.37 | [6] |

| Compound 35 | MM231 (Breast) | Growth Inhibition | 2.20 | [6] |

| Compound 35 | NUGC-3 (Gastric) | Growth Inhibition | 2.48 | [6] |

| Compound 35 | NCI-H23 (Lung) | Growth Inhibition | 5.86 | [6] |

| Compound 35 | PC-3 (Prostate) | Growth Inhibition | 2.68 | [6] |

| Fluorinated Derivative 1 | HCT116 (Colon) | Antiproliferative | 19.5 | [7] |

| Fluorinated Derivative 2 | HCT116 (Colon) | Antiproliferative | 24.8 | [7] |

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold has been extensively investigated. Derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting their utility in treating inflammatory disorders.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Target/Assay | IC50 (µM) | Reference |

| Compound 1 | NO Production Inhibition | 17.31 | [8] |

| Compound 3 | NO Production Inhibition | 16.5 | [8] |

| Fluorinated Derivative 2 | IL-6 Inhibition | 1.2 - 9.04 | [7][9] |

| Fluorinated Derivative 2 | CCL2 Inhibition | 1.5 - 19.3 | [7][9] |

| Fluorinated Derivative 3 | NO Inhibition | 2.4 - 5.2 | [7][9] |

| Fluorinated Derivative 3 | PGE2 Inhibition | 1.1 - 20.5 | [7][9] |

| Fluorinated Derivative 3 | COX-1 Inhibition | 7.9 | [7] |

| Fluorinated Derivative 6 | COX-2 Inhibition | 13 | [7] |

Neuroprotective and Other Activities

Derivatives of this compound have also shown promise in the context of neurodegenerative diseases and other conditions.

Table 3: Neuroprotective and Other Activities

| Compound ID | Biological Target/Activity | Measurement | Value | Reference |

| TFSeB | Acetylcholinesterase (AChE) Inhibition | Normalized Activity | Effective | |

| Compound 20 | Acetylcholinesterase (AChE) Inhibition | IC50 | 0.086 µM | |

| Compound 20 | β-secretase (BACE1) Inhibition | IC50 | 0.043 µM | |

| MDA7 | Cannabinoid Receptor 2 (CB2) Agonist | Functional Activity | Potent |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of these compounds are often attributed to their ability to modulate specific intracellular signaling pathways.

NF-κB Signaling Pathway

Several derivatives have been identified as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[6]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

mTOR Signaling Pathway

Certain benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Cell Plating: Seed the cells in 96-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide (NO) production.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform in the field of drug discovery. Its derivatives have demonstrated significant potential in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The synthetic tractability of this core allows for extensive structure-activity relationship studies, paving the way for the development of novel and potent therapeutic agents. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further exploration of its diverse derivatives and their mechanisms of action is warranted to translate these promising findings into clinical applications.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (2,3-dihydrobenzofuran-2-yl)methanamine scaffold represents a promising "privileged structure" in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. While research on this specific core is still nascent, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated a wide array of pharmacological activities. This technical guide provides an in-depth overview of these activities, supported by available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. Due to the limited availability of extensive research on a series of specific this compound derivatives, this guide incorporates data from closely related 2,3-dihydrobenzofuran analogues to illustrate the therapeutic potential of this chemical class.

Anticancer Activity

Recent studies have highlighted the potential of 2,3-dihydrobenzofuran derivatives as potent anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of cancer cell proliferation and survival.

Data Presentation: Anticancer and NF-κB Inhibitory Activities

A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[1] These compounds were also assessed for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1] The following table summarizes the key findings for selected 2,3-dihydrobenzofuran derivatives.

| Compound ID | Core Structure | Cancer Cell Line | IC₅₀ (µM) | NF-κB Inhibition (IC₅₀, µM) |

| 3m | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ACHN (Renal) | >30 | 0.9 |

| HCT15 (Colon) | 14.3 | |||

| MM231 (Breast) | 12.1 | |||

| NUGC-3 (Gastric) | 10.4 | |||

| NCI-H23 (Lung) | 14.3 | |||

| PC-3 (Prostate) | 11.2 | |||

| 4a | 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamide | ACHN (Renal) | >30 | 5.5 |

| HCT15 (Colon) | >30 | |||

| MM231 (Breast) | >30 | |||

| NUGC-3 (Gastric) | >30 | |||

| NCI-H23 (Lung) | >30 | |||

| PC-3 (Prostate) | >30 | |||

| 4d | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-chloro)phenylamide | ACHN (Renal) | 22.1 | 1.8 |

| HCT15 (Colon) | 29.8 | |||

| MM231 (Breast) | 25.4 | |||

| NUGC-3 (Gastric) | 20.2 | |||

| NCI-H23 (Lung) | 24.3 | |||

| PC-3 (Prostate) | 22.8 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015.[1]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism of NF-κB activation and the point of inhibition by the 2,3-dihydrobenzofuran derivatives.

Caption: NF-κB signaling pathway and point of inhibition.

Experimental Protocols: Cytotoxicity and NF-κB Inhibition Assays

Sulforhodamine B (SRB) Cytotoxicity Assay:

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: After washing with water, the plates are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base.

-

Measurement: The absorbance is read at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1]

NF-κB Luciferase Reporter Assay:

-

Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Compound Pre-treatment: Transfected cells are pre-treated with the test compounds for 1 hour.

-

Stimulation: NF-κB activation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the LPS-induced luciferase activity.[1]

Anti-Inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have also been investigated for their anti-inflammatory properties. One of the key targets in inflammation is the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the production of pro-inflammatory prostaglandins.

Data Presentation: mPGES-1 Inhibition

A study exploring 2,3-dihydrobenzofurans as "privileged structures" identified compounds with inhibitory activity against mPGES-1.[2]

| Compound ID | Core Structure | mPGES-1 Inhibition (IC₅₀, µM) |

| 19 | 2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran | 5.3 |

| 20 | 2-(4-methoxyphenyl)-2,3-dihydrobenzofuran | 7.9 |

Data extracted from Bioorganic & Medicinal Chemistry, 2016.[2]

Experimental Workflow: Screening for mPGES-1 Inhibitors

The following diagram outlines a typical workflow for identifying mPGES-1 inhibitors from a library of 2,3-dihydrobenzofuran derivatives.

Caption: Workflow for mPGES-1 inhibitor discovery.

Central Nervous System (CNS) Activity

The 2,3-dihydrobenzofuran scaffold is also present in compounds with activity in the central nervous system. This includes potential neuroprotective effects and interactions with key neurotransmitter systems.[3]

Hallucinogenic Analogues

Analogues of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) containing a 2,3-dihydrobenzofuran ring have been synthesized and evaluated.[4] These studies provide insights into the structure-activity relationships of psychoactive compounds. While these specific derivatives showed attenuated activity compared to DOM, they highlight the potential for the 2,3-dihydrobenzofuran core to interact with CNS receptors.[4]

Monoamine Oxidase (MAO) Inhibition

Experimental Protocol: General MAO Inhibition Assay

A common method for assessing MAO inhibitory activity is a fluorimetric assay.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as p-tyramine, is prepared in an assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: The reaction is initiated by adding the substrate. The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).

-

Detection: The H₂O₂ is detected using a reaction that produces a fluorescent product (e.g., in the presence of horseradish peroxidase and a suitable dye).

-

Measurement: The fluorescence is measured over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Conclusion

The this compound core and its related analogues represent a promising area for drug discovery. The diverse pharmacological activities observed for the broader 2,3-dihydrobenzofuran class, including anticancer, anti-inflammatory, and CNS effects, underscore the potential of this scaffold. Further research focusing on the synthesis and systematic biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]